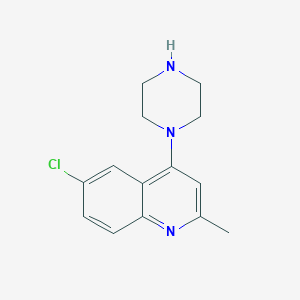

6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline is a chemical compound with the molecular formula C14H16ClN3 . It is used in various fields such as medicine and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline, has been a subject of numerous studies . For example, one approach involves the reaction of 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde with 4-methoxyphenylhydrazine hydrochloride .

Molecular Structure Analysis

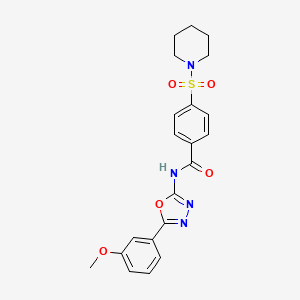

The molecular structure of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline consists of a quinoline core with a chlorine atom at the 6th position, a methyl group at the 2nd position, and a piperazine ring attached to the 4th position .

Physical And Chemical Properties Analysis

6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline is a light yellow solid . Its molecular weight is 261.750 .

Aplicaciones Científicas De Investigación

Antitumor Activity

6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline: has been studied for its antitumor potential. In particular, it was identified as a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays . Researchers have explored its effects on cancer cell lines and animal models, aiming to understand its mechanism of action and potential therapeutic applications.

Antifungal Properties

While the compound does not exhibit significant antifungal activity against certain strains (e.g., C. galibrata clinical isolates and C. albicans ATCC 10231), it shows fungicidal activity against C. galibrata ATCC 15126 strain . Further investigations into its mode of action and potential clinical use against fungal infections are warranted.

Direcciones Futuras

The future directions for the study of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline and similar compounds include the development of more effective antimalarial, antimicrobial, and anticancer drugs . There is also a need for more research on the synthesis, properties, and potential applications of these compounds .

Mecanismo De Acción

Target of Action

It’s known that piperazine derivatives, which include this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad spectrum of potential targets for 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline.

Mode of Action

It’s known that piperazine derivatives can interact with their targets in various ways, including binding to receptors or inhibiting enzymes . The specific interactions of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline with its targets would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it’s likely that this compound could affect multiple pathways, depending on its specific targets.

Result of Action

It’s known that piperazine derivatives have a wide range of biological and pharmaceutical activity , suggesting that this compound could have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

6-chloro-2-methyl-4-piperazin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10/h2-3,8-9,16H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISDVEUJVSQWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)

![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)

![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543642.png)

![3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2543644.png)

![ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2543645.png)

![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)